molecular formula C7H11NO B13523985 (5-Ethylfuran-2-yl)methanamine

(5-Ethylfuran-2-yl)methanamine

Cat. No.: B13523985
M. Wt: 125.17 g/mol
InChI Key: MZJGGJLSLFTDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by amination. For instance, starting with 5-ethylfuran, the compound can be reacted with formaldehyde and ammonium chloride under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as bromination, O-alkylation, cyclization, and reduction to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: (5-Ethylfuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Ethylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (5-Methylfuran-2-yl)methanamine
  • (5-Propylfuran-2-yl)methanamine
  • (5-Butylfuran-2-yl)methanamine

Comparison: Compared to its analogs, (5-Ethylfuran-2-yl)methanamine exhibits unique properties due to the ethyl group attached to the furan ring. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct in its applications .

Biological Activity

(5-Ethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO, classified as a derivative of furan. This compound has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. Key properties include:

PropertyValue
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
IUPAC NameThis compound
InChI KeyMZJGGJLSLFTDQS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds with various enzymes and receptors. This interaction may influence several biological pathways, leading to antimicrobial and anticancer effects. The exact molecular targets remain under investigation, but preliminary studies suggest that it may interact with specific proteins involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains and found promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. A study conducted by the National Cancer Institute evaluated its effects on several cancer cell lines:

Cancer Cell LineInhibition Percentage at 10 µM
HL-60 (Leukemia)66.37%
OVCAR-4 (Ovarian)77.34%
HepG2 (Liver)50%

The compound demonstrated significant growth inhibition in these cell lines, indicating its potential as an anticancer agent .

Comparative Studies

Comparative studies with similar compounds reveal that this compound exhibits unique biological properties due to the ethyl substituent on the furan ring. For instance, analogs like (5-Methylfuran-2-yl)methanamine showed lower activity against the same bacterial strains and cancer cell lines, highlighting the significance of structural variations in determining biological efficacy .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The results indicated that the compound effectively inhibited growth in multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail.
  • Cancer Research : A series of derivatives based on this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. One derivative demonstrated an IC50 value lower than that of established chemotherapeutics like Doxorubicin, indicating superior efficacy in certain contexts .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(5-ethylfuran-2-yl)methanamine

InChI

InChI=1S/C7H11NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3

InChI Key

MZJGGJLSLFTDQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.